molecular formula C5H7FN2O2S B13246898 1,4-Dimethyl-1H-pyrazole-5-sulfonyl fluoride

1,4-Dimethyl-1H-pyrazole-5-sulfonyl fluoride

Cat. No.: B13246898
M. Wt: 178.19 g/mol
InChI Key: PAVMREQTRQXIRA-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-pyrazole-5-sulfonyl fluoride (CAS No. 1934944-35-0) is a fluorinated sulfonyl derivative of pyrazole with the molecular formula C₅H₇FN₂O₂S and a molecular weight of 178.18 g/mol . Its structure features a pyrazole ring substituted with methyl groups at the 1- and 4-positions and a sulfonyl fluoride group at the 5-position. This compound is part of a broader class of sulfonyl halides, which are widely used as intermediates in organic synthesis, particularly for constructing sulfonamides or sulfonate esters. The sulfonyl fluoride group (-SO₂F) is notable for its stability compared to sulfonyl chlorides, making it valuable in applications requiring hydrolytic resistance, such as covalent inhibitor design or SuFEx (Sulfur Fluoride Exchange) click chemistry .

Properties

Molecular Formula

C5H7FN2O2S

Molecular Weight

178.19 g/mol

IUPAC Name

2,4-dimethylpyrazole-3-sulfonyl fluoride

InChI

InChI=1S/C5H7FN2O2S/c1-4-3-7-8(2)5(4)11(6,9)10/h3H,1-2H3

InChI Key

PAVMREQTRQXIRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-1H-pyrazole-5-sulfonyl fluoride typically involves the reaction of 1,4-dimethyl-1H-pyrazole with a sulfonyl fluoride reagent. One common method is the reaction of 1,4-dimethyl-1H-pyrazole with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production methods for 1,4-Dimethyl-1H-pyrazole-5-sulfonyl fluoride may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety in handling sulfuryl fluoride and other reagents.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1H-pyrazole-5-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Reagents such as hydrogen peroxide or peracids may be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.

Major Products

    Sulfonamides: Formed from substitution reactions with amines.

    Sulfonic Acids: Resulting from hydrolysis of the sulfonyl fluoride group.

    Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction reactions performed.

Scientific Research Applications

1,4-Dimethyl-1H-pyrazole-5-sulfonyl fluoride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1H-pyrazole-5-sulfonyl fluoride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The sulfonyl fluoride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This reactivity is exploited in the synthesis of sulfonamide derivatives and other functionalized compounds.

Comparison with Similar Compounds

Research and Development Trends

  • Sulfonyl Fluorides : Gaining traction in medicinal chemistry due to their balance of reactivity and stability. Recent studies highlight their utility in covalent drug discovery .
  • Pyrazolone Derivatives : Focus on multifluorinated variants to enhance bioactivity and selectivity, as seen in compound 5a .

Biological Activity

Chemical Structure and Properties

Molecular Formula: C6H8F2N2O2S
Molecular Weight: 194.21 g/mol
IUPAC Name: 1,4-Dimethyl-1H-pyrazole-5-sulfonyl fluoride

The presence of the sulfonyl fluoride moiety enhances the electrophilic character of DMPF, making it a potential inhibitor of various enzymes, particularly serine hydrolases.

DMPF exhibits its biological activity primarily through its interaction with nucleophilic residues in proteins. The sulfonyl fluoride group can react with serine residues in enzymes, leading to inhibition. This mechanism is consistent with the behavior of other sulfonyl fluoride compounds that target serine hydrolases.

Antimicrobial Properties

Research indicates that DMPF and related pyrazole derivatives possess antimicrobial activity. For instance, studies have demonstrated that certain pyrazole derivatives inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .

Inhibitory Effects on Trypanosoma brucei

A significant study involving DMPF was conducted to evaluate its efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound was screened alongside other sulfonyl fluorides, revealing that several exhibited half-maximal effective concentrations (EC50) below 10 μM, indicating potent activity against this parasite . The selectivity ratio against human cells (HeLa) was also noted to be favorable, suggesting minimal toxicity to human cells while effectively targeting the parasite.

Case Study 1: Antitumor Activity

A related pyrazole derivative, PCW-1001, demonstrated significant antitumor activity in breast cancer models. Although not directly about DMPF, this study highlights the potential of pyrazole compounds in cancer therapy. PCW-1001 induced apoptosis in cancer cells and modulated genes involved in DNA damage response pathways . This suggests that similar mechanisms may be exploitable for DMPF in oncological applications.

Case Study 2: Enzyme Inhibition Profiling

In a proteomic analysis involving sulfonyl fluorides, it was shown that these compounds could selectively inhibit serine hydrolases. DMPF's ability to modify serine residues suggests potential as a tool for probing enzyme function and understanding biochemical pathways . The study identified specific targets within T. brucei lysates that were significantly affected by treatment with DMPF.

Synthesis Methods

DMPF can be synthesized through several established methods:

  • Direct Fluorination : This method involves treating a precursor pyrazole compound with fluorinating agents under controlled conditions to introduce the sulfonyl fluoride group.
  • Sulfonation followed by Fluorination : Initially, a dimethylpyrazole is sulfonated using sulfur trioxide followed by fluorination to yield DMPF.

These methods allow for efficient production while minimizing by-products, ensuring high yields of the desired compound.

Applications and Future Directions

The diverse biological activities of DMPF suggest several potential applications:

  • Pharmacology : As an enzyme inhibitor, it could be utilized in drug design targeting specific diseases.
  • Agricultural Chemistry : Its antimicrobial properties may be harnessed for developing new pesticides or fungicides.
  • Research Tool : DMPF can serve as a probe in biochemical assays to study enzyme mechanisms and interactions.

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